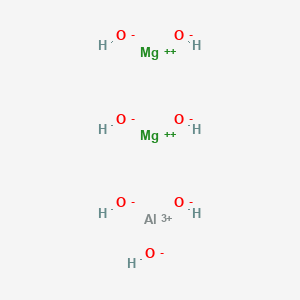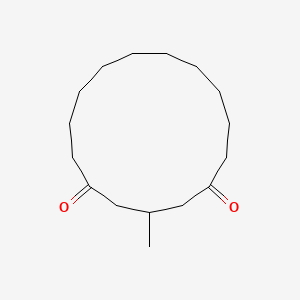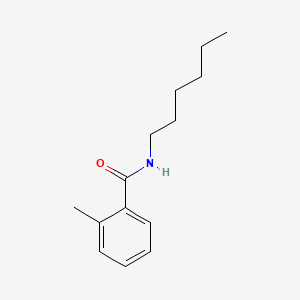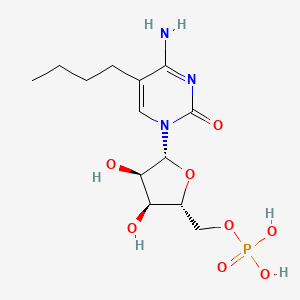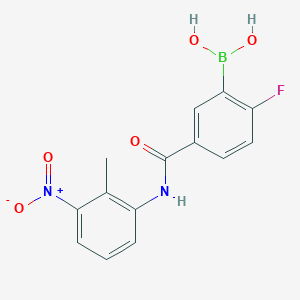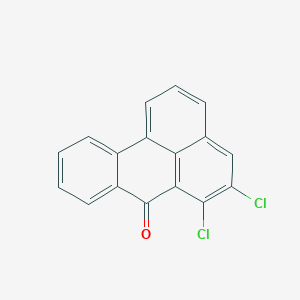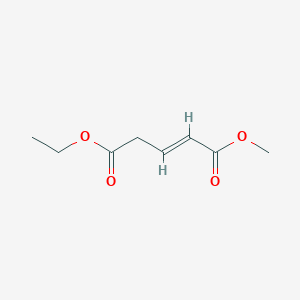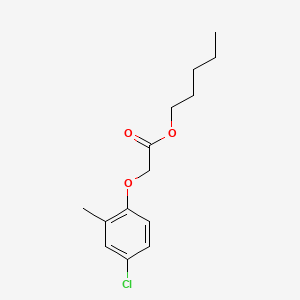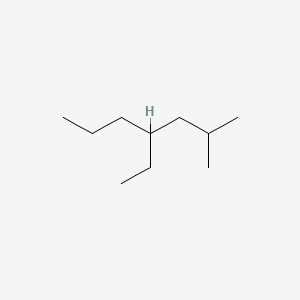
4-Ethyl-2-methylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-methylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is part of the larger family of hydrocarbons, specifically alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methylheptane can be achieved through various organic reactions. One common method involves the alkylation of heptane derivatives. For instance, 2-methylheptane can be alkylated with ethyl chloride in the presence of a strong base like sodium amide (NaNH2) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. Catalysts such as zeolites or metal oxides are used to facilitate the alkylation reactions under controlled temperature and pressure conditions. These methods ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-Ethyl-2-methylheptane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the alkane into alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, under extreme conditions, they can be hydrogenated to form simpler alkanes.
Substitution: Halogenation is a common substitution reaction where halogens like chlorine or bromine replace hydrogen atoms in the alkane structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Haloalkanes.
科学的研究の応用
4-Ethyl-2-methylheptane has various applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography to study the retention indices of alkanes.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its role as a solvent in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 4-Ethyl-2-methylheptane primarily involves its interaction with hydrophobic environments. Due to its non-polar nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in studying membrane dynamics and the effects of hydrophobic compounds on biological systems .
類似化合物との比較
Similar Compounds
- 2-Methyl-4-ethylheptane
- 3-Ethyl-2-methylheptane
- 4-Methyl-2-ethylheptane
Uniqueness
4-Ethyl-2-methylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity due to the position of the ethyl and methyl groups .
特性
CAS番号 |
52896-88-5 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC名 |
4-ethyl-2-methylheptane |
InChI |
InChI=1S/C10H22/c1-5-7-10(6-2)8-9(3)4/h9-10H,5-8H2,1-4H3 |
InChIキー |
OJDKRASKNKPYDH-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


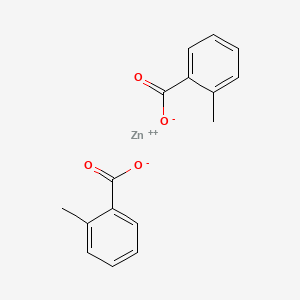
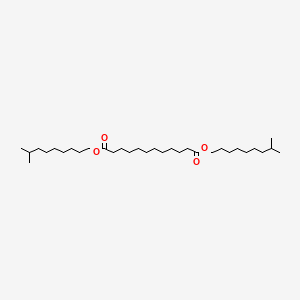
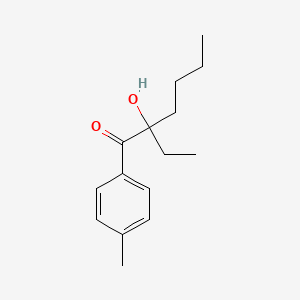
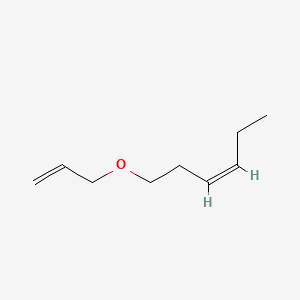
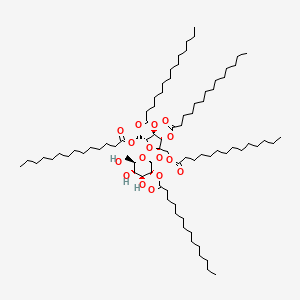
![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)
